molecular formula C14H30ClN B12575178 N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)octan-1-aminium chloride CAS No. 620609-41-8

N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)octan-1-aminium chloride

Cat. No.: B12575178
CAS No.: 620609-41-8
M. Wt: 247.85 g/mol
InChI Key: HYPMJKMEYQSZJK-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)octan-1-aminium chloride: is a quaternary ammonium compound. It is known for its unique structure, which includes a long alkyl chain and a reactive allyl group. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form polymers.

Properties

CAS No.

620609-41-8

Molecular Formula

C14H30ClN

Molecular Weight

247.85 g/mol

IUPAC Name

dimethyl-(2-methylprop-2-enyl)-octylazanium;chloride

InChI

InChI=1S/C14H30N.ClH/c1-6-7-8-9-10-11-12-15(4,5)13-14(2)3;/h2,6-13H2,1,3-5H3;1H/q+1;/p-1

InChI Key

HYPMJKMEYQSZJK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CC(=C)C.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Biological Activity

N,N-Dimethyl-N-(2-methylprop-2-en-1-yl)octan-1-aminium chloride, commonly referred to as a quaternary ammonium compound, exhibits a range of biological activities that make it relevant in various fields, including microbiology, pharmacology, and industrial applications. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

PropertyValue
CAS Number 20503036
Molecular Formula C13H28ClN
Molecular Weight 241.82 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves the quaternization of a tertiary amine with an appropriate alkyl halide. The reaction is generally performed under controlled conditions using organic solvents such as acetonitrile or ethanol.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. Its mechanism primarily involves disrupting microbial cell membranes due to its amphiphilic nature, which allows it to insert into lipid bilayers and cause cell lysis.

Case Study: Antibacterial Efficacy
In a study evaluating its antibacterial properties, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potential as an effective disinfectant in clinical settings .

Cytotoxicity and Safety Profile

While effective as an antimicrobial agent, the cytotoxicity of this compound has been assessed in various cell lines. A study reported that at concentrations above 100 µg/mL, the compound exhibited significant cytotoxic effects on human fibroblast cells, indicating the need for careful dosage management in therapeutic applications .

The primary mechanism by which this compound exerts its biological effects includes:

  • Membrane Disruption : The hydrophobic dodecyl chain interacts with lipid membranes, leading to increased permeability and eventual cell death.
  • Electrostatic Interactions : The positively charged ammonium group interacts with negatively charged components of microbial membranes, enhancing its antimicrobial efficacy.

Applications in Research and Industry

This compound is utilized across various domains:

  • Microbiology : As a disinfectant in laboratory settings.
  • Pharmaceuticals : Investigated for potential drug delivery systems due to its ability to penetrate biological membranes.
  • Cosmetics and Personal Care : Incorporated into formulations for its emulsifying and antimicrobial properties.

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